2-(2-(Dimethylamino)ethylamino)-5-bromopyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE is a heterocyclic compound that contains a pyridine ring substituted with a bromo group, a dimethylaminoethylamino group, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the bromination of a pyridine derivative followed by the introduction of the dimethylaminoethylamino group and the cyano group. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions
Common reagents used in these reactions include palladium or copper catalysts, bases like potassium carbonate, and solvents such as DMF or acetonitrile. Reaction conditions often involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.
Scientific Research Applications
5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with nucleic acids, proteins, or cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(dimethylamino)pyrimidine
- 5-Bromo-2-pyridinecarboxaldehyde
- 5-Bromo-2-fluorobenzaldehyde
Uniqueness
Compared to similar compounds, 5-BROMO-2-{[2-(DIMETHYLAMINO)ETHYL]AMINO}PYRIDINE-3-CARBONITRILE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromo group, a dimethylaminoethylamino group, and a cyano group makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C10H13BrN4 |
---|---|
Molecular Weight |
269.14 g/mol |
IUPAC Name |
5-bromo-2-[2-(dimethylamino)ethylamino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H13BrN4/c1-15(2)4-3-13-10-8(6-12)5-9(11)7-14-10/h5,7H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
VKYAFPNLDFJBCL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=C(C=C(C=N1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.